molecular formula C10H16ClN5 B12347537 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride CAS No. 1856031-07-6

1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12347537
CAS No.: 1856031-07-6
M. Wt: 241.72 g/mol
InChI Key: FLOREAXJDDOGAH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a pyrazole-derived compound featuring two methyl substituents at the 1- and 3-positions of the pyrazole ring. The amine at the 4-position is functionalized with a (1-methylpyrazol-4-yl)methyl group, and the hydrochloride salt enhances its stability and solubility.

Properties

CAS No.

1856031-07-6

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)13-8)11-4-9-5-12-14(2)6-9;/h5-7,11H,4H2,1-3H3;1H

InChI Key

FLOREAXJDDOGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

A key intermediate in the synthesis of our target compound is 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which can be prepared through a three-step process as detailed in patent literature. This method involves:

Step 1: Formation of a compound A by reacting ethyl acetoacetate, triethyl orthoformate, and acetic anhydride with heating to 110-120°C followed by cooling to 35-40°C and reduced pressure distillation.

Step 2: Reaction of 40% methylhydrazine aqueous solution with toluene, cooling to 8-10°C, adding sodium hydroxide and compound A from step 1, followed by reaction at 10-20°C. After layering, the supernatant containing compound B is collected.

Step 3: The liquid containing compound B is heated to 85-90°C, followed by addition of 15% hydrochloric acid, stirring for reaction, centrifugation, and drying to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

The reaction scheme can be represented as follows:

Table 1: Reaction Conditions for 1,3-dimethyl-1H-pyrazole-4-carboxylic Acid Synthesis

Step Reagents Temperature (°C) Time Key Process
1 Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 110-120 Not specified Formation of compound A
2 40% methylhydrazine, toluene, NaOH, compound A 10-20 Not specified Formation of compound B
3 Compound B, 15% HCl 85-90 Not specified Formation of final product

Synthesis of 1-methyl-1H-pyrazole Derivatives

The synthesis of 1-methyl-1H-pyrazole derivatives, which serve as another building block for our target compound, can be accomplished through several methods. One efficient approach involves the cyclocondensation reaction between hydrazine derivatives and appropriate carbonyl compounds.

For the specific synthesis of pyrazole derivatives with a methyl group at the 1-position, methylhydrazine is used as the key reagent. The reaction typically involves the treatment of β-dicarbonyl compounds or their equivalents with methylhydrazine under controlled conditions. This leads to the formation of the pyrazole ring with regioselective methylation at the desired position.

Preparation of Aminomethyl Pyrazole Intermediates

Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

A critical intermediate in the synthesis pathway is (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This compound can be prepared using various approaches, including:

Method 1: Reduction of the corresponding nitrile or carboxylic acid derivatives. This typically involves:

  • Conversion of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to its ester form using thionyl chloride and methanol at 0-20°C.
  • Reduction of the ester to the primary alcohol using lithium aluminum hydride.
  • Conversion of the alcohol to an intermediate that can be transformed into the amine.

Method 2: Direct amination reactions:

  • Starting with a 4-substituted pyrazole derivative that contains a leaving group.
  • Displacement with ammonia or an ammonia equivalent to introduce the primary amine functionality.

The spectroscopic data for the related compound (1,3-dimethyl-1H-pyrazol-4-yl)methanamine include:

  • Molecular Formula: C6H11N3
  • Molecular Weight: 125.17 g/mol

Synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine

The preparation of (1-methyl-1H-pyrazol-4-yl)methanamine follows similar strategies to those described for (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, but with modifications to ensure only one methyl group is present on the pyrazole ring.

The synthesis typically involves:

  • Formation of the 1-methyl-1H-pyrazole core structure through cyclocondensation.
  • Functionalization at the 4-position to introduce a group that can be converted to the primary amine.
  • Conversion of the functionalized intermediate to the primary amine.

Coupling Strategies for Final Compound Synthesis

Formation of the Amine Linkage

The formation of the amine linkage between the two pyrazole units is a critical step in the synthesis of 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride. This can be accomplished through various methods, including:

Method 1: Reductive amination

  • Reaction between (1-methyl-1H-pyrazol-4-yl)methanamine and a 4-formyl-1,3-dimethyl-1H-pyrazole derivative.
  • Reduction of the resulting imine using appropriate reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Method 2: Direct alkylation

  • Reaction of 1,3-dimethyl-1H-pyrazol-4-amine with (1-methyl-1H-pyrazol-4-yl)methyl halide or similar electrophile.
  • Use of base conditions to facilitate the nucleophilic substitution.

Method 3: Coupling reaction

  • Utilizing coupling reagents such as HATU (N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate) in the presence of bases like N-ethyl-N,N-diisopropylamine.
  • Reaction conditions typically involve temperatures ranging from 10-35°C with reaction times of approximately 10 hours.

Formation of the Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is typically accomplished by treating the free amine with hydrogen chloride or hydrochloric acid in an appropriate solvent. Common methods include:

  • Bubbling HCl gas through a solution of the free base in an anhydrous solvent such as diethyl ether or ethanol.
  • Adding a solution of HCl in dioxane or similar solvents to a solution of the free base.
  • Using concentrated hydrochloric acid, followed by evaporation of the excess acid.

The formation of the hydrochloride salt improves the compound's stability, solubility in aqueous media, and overall handling properties.

Comprehensive Synthetic Route for 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Based on the methods described above, a comprehensive synthetic route for the target compound can be proposed. This route combines the most efficient and reliable approaches for each step to maximize yield and purity.

Synthesis of 1,3-dimethyl-1H-pyrazole-4-amine

Starting with the synthesis of 1,3-dimethyl-1H-pyrazole-4-amine:

  • Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are combined and heated to 110-120°C to form an intermediate compound.
  • This intermediate is reacted with methylhydrazine in the presence of sodium hydroxide at controlled temperatures of 10-20°C.
  • The resulting product is treated with hydrochloric acid at 85-90°C to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • The carboxylic acid is converted to an ester using thionyl chloride and methanol.
  • The ester is reduced to an alcohol using an appropriate reducing agent.
  • The alcohol is converted to an amine via an appropriate methodology, such as through an azide intermediate or via the Mitsunobu reaction.

Synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine

For the synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine:

  • A cyclocondensation reaction between hydrazine and an appropriate β-dicarbonyl compound forms the pyrazole core.
  • Selective methylation at the 1-position using an appropriate methylating agent.
  • Functionalization at the 4-position to introduce a group that can be converted to the primary amine, such as a nitrile or carboxylic acid derivative.
  • Conversion of the functional group to the primary amine through reduction or other appropriate methods.

Coupling and Salt Formation

The coupling of the two intermediates and salt formation involves:

  • Reacting (1-methyl-1H-pyrazol-4-yl)methanamine with a suitable derivative of 1,3-dimethyl-1H-pyrazol-4-amine under appropriate conditions.
  • Purification of the coupled product.
  • Treatment with hydrogen chloride or hydrochloric acid to form the hydrochloride salt.
  • Final purification by recrystallization or other suitable methods.

Table 2: Comprehensive Synthetic Route Overview

Stage Key Intermediates Reagents Conditions Yield
1 1,3-dimethyl-1H-pyrazole-4-carboxylic acid Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, methylhydrazine, NaOH, HCl 110-120°C for step 1, 10-20°C for step 2, 85-90°C for step 3 Variable
2 (1-methyl-1H-pyrazol-4-yl)methanamine Hydrazine derivatives, β-dicarbonyl compounds, methylating agents, reducing agents Depends on specific methodology Variable
3 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine Coupling reagents (e.g., HATU), bases (e.g., DIEA) 10-35°C, 10+ hours ~30-60%
4 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride HCl in appropriate solvent Room temperature >90%

Alternative Synthetic Approaches

In Situ Formation of Carbonyl Derivatives

An alternative approach involves the in situ formation of carbonyl derivatives for pyrazole synthesis. This method can be particularly useful for generating diverse pyrazole structures:

  • Aromatic aldehydes can be reacted with terminal alkynes, molecular iodine, and hydrazines to form 3,5-substituted pyrazoles with high regioselectivity.
  • Ketones can be reacted with diethyl oxalate to generate diketoesters in situ, which then react with arylhydrazines to form 1,5-substituted pyrazoles.

Direct Synthesis from Acetylenic Ketones

Another alternative approach involves the reaction of hydrazine derivatives with acetylenic ketones:

  • The cyclocondensation of hydrazine derivatives with acetylenic ketones can lead to the formation of pyrazoles, although this often results in a mixture of regioisomers.
  • Using specific hydrazines and reaction conditions can help control the regioselectivity of the reaction.

Comparison of Synthetic Approaches

Table 3: Comparison of Synthetic Approaches

Approach Advantages Limitations Typical Yield
Traditional multi-step synthesis Well-established methodology, predictable outcomes Time-consuming, multiple purification steps Moderate to high
In situ carbonyl formation Fewer steps, high regioselectivity Limited to specific substitution patterns 60-99%
Direct synthesis from acetylenic ketones Simple procedure Poor regioselectivity, mixture of products Variable
Coupling reaction approach Modular, allowing for diverse substitutions Requires pre-functionalized building blocks 30-60%

Characterization and Analysis

Spectroscopic Characterization

The characterization of 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride and its intermediates typically involves various spectroscopic techniques:

NMR Spectroscopy : For similar pyrazole compounds, proton NMR data shows characteristic signals:

  • Pyrazole ring protons typically appear at δ 7.2-8.8 ppm
  • Methyl groups attached to the pyrazole nitrogen show signals at approximately δ 3.7-3.8 ppm
  • Methylene bridge protons appear at approximately δ 4.4-4.5 ppm

Mass Spectrometry : The molecular ion peak corresponds to the molecular weight of the compound, with characteristic fragmentation patterns that can confirm the structure.

Infrared Spectroscopy : Key absorption bands include:

  • N-H stretching vibrations around 3300-3500 cm^-1
  • C=N stretching vibrations around 1600 cm^-1
  • N-N stretching vibrations around 1150 cm^-1

Purity Analysis

The purity of the final compound and intermediates can be assessed using:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin-Layer Chromatography (TLC)
  • Elemental Analysis

For example, for 3,5-dimethyl-1H-pyrazole (a related compound), the purity can be confirmed with:

  • LC-MS(EI): m/z=97.0759 ([M + H]+), 98.0814 ([M + 2H]+)

Physical Properties

The physical properties of 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride include:

  • Appearance: Typically a solid at room temperature
  • Solubility: Generally soluble in water and polar organic solvents due to the salt form
  • Melting point: Dependent on purity and exact structure

Chemical Reactions Analysis

1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with acetyl chloride may yield acetylated derivatives, while reactions with benzyl chloride may produce benzylated products.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other pyrazole derivatives. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool for studying disease mechanisms and developing new therapeutic agents. In industry, it may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites . This inhibition disrupts the parasite’s metabolic processes, leading to its death. The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

  • Target Compound : Bis-pyrazole structure (two pyrazole rings linked via a methylene-amine bridge).
  • Analog 1: 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine () Core: Pyrimidine ring replaces one pyrazole.
  • Analog 2: N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine hydrochloride () Core: Similar bis-pyrazole structure.

Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 1,3-dimethylpyrazole + (1-methylpyrazol-4-yl)methyl C11H16ClN5 261.73 g/mol High solubility (HCl salt form)
5-Chloro-pyrimidine analog (21) Chlorine, pyrimidine core C14H14ClN7 315.76 g/mol CDK2 inhibitor (IC50 ~ 12 nM)
Fluoro-substituted analog 5-Fluoro, 1-propyl C12H19ClFN5 287.77 g/mol Enhanced lipophilicity
1,3-Dimethyl-N-(2-phenylethyl)... 2-Phenylethyl substituent C13H17ClN4 264.75 g/mol Improved metabolic stability

Physicochemical Properties

  • Melting Points :
    • Pyrazole-pyrimidine hybrids (e.g., compound 3a in ) exhibit melting points of 133–135°C, influenced by aromatic stacking .
    • The target compound’s melting point is unreported in the evidence, but its hydrochloride salt likely raises it above 150°C, comparable to analogs like the fluoro-substituted derivative (mp: 181–183°C) .
  • Synthetic Yields :
    • Pyrazole derivatives synthesized via coupling reactions (e.g., EDCI/HOBt in DMF) typically achieve yields of 60–71% , suggesting similar efficiency for the target compound.

Pharmacological and Biochemical Insights

  • Kinase Inhibition : The pyrimidine analog () demonstrates CDK2 inhibition, implying that the target compound’s bis-pyrazole scaffold may also target ATP-binding pockets in kinases .
  • Solubility vs. Bioavailability : The hydrochloride salt of the target compound improves aqueous solubility, but bulky substituents (e.g., 2-phenylethyl in CAS 1856034-97-3) may reduce blood-brain barrier permeability .

Biological Activity

1,3-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C10H15N5·HCl
  • Molecular Weight : 205.26 g/mol
  • IUPAC Name : N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine
  • CAS Number : 1001757-46-5

The compound exhibits its biological effects primarily through the modulation of signaling pathways involved in inflammation and cancer progression. Pyrazole derivatives have been shown to interact with various enzymes and receptors, influencing cellular processes such as apoptosis and autophagy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride. The compound has demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

In these studies, the compound's ability to induce apoptosis and inhibit cell proliferation was assessed using standard MTT assays.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This property is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant for preventing cellular damage associated with chronic diseases.

Case Studies

  • In Vitro Evaluation of Anticancer Activity :
    A study conducted by Wei et al. assessed various pyrazole derivatives for their cytotoxicity against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising alternative for lung cancer treatment .
  • Mechanistic Insights :
    Another research effort focused on elucidating the mechanism by which 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways, leading to programmed cell death .

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